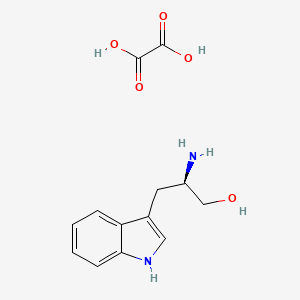

2,5-二甲基呋喃-3-酰氯

描述

The compound 2,5-Dimethylfuran-3-carbonyl chloride is not directly studied in the provided papers. However, the related compound 2,5-dimethylfuran is mentioned in the context of atmospheric chemistry. Furan and its alkylated derivatives, such as 2,5-dimethylfuran, are present in the atmosphere due to direct emissions and in situ formation from other volatile organic compounds. These compounds are of interest due to their potential as relatively clean in situ sources of unsaturated 1,4-dicarbonyls, which are otherwise challenging to obtain .

Synthesis Analysis

While the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride is not explicitly described in the provided papers, the synthesis of structurally related compounds is discussed. For instance, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that similar methods could potentially be adapted for the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran-3-carbonyl chloride is not directly analyzed in the papers. However, the molecular and electronic structures of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These studies provide insights into the electronic structure and intramolecular interactions that could be relevant when considering the molecular structure of 2,5-Dimethylfuran-3-carbonyl chloride.

Chemical Reactions Analysis

The chemical reactions of 2,5-dimethylfuran with OH radicals were studied, revealing that the reaction products include 3-hexene-2,5-dione and additional compounds with molecular weights of 114 and 128. These products were formed with varying molar yields depending on the presence of NO in the reaction environment . This information is valuable for understanding the reactivity of 2,5-dimethylfuran, which could be extrapolated to the reactivity of 2,5-Dimethylfuran-3-carbonyl chloride under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylfuran-3-carbonyl chloride are not directly reported in the provided papers. However, the kinetic investigations of the substitution reactions of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride in aqueous solution provide some insight into the reactivity of these sterically hindered molecules . This information could be used to infer some aspects of the reactivity and physical properties of 2,5-Dimethylfuran-3-carbonyl chloride, considering the similarities in molecular structure and functional groups.

科学研究应用

大气化学和环境影响

氯原子与烷基呋喃的大气降解:一项关于杂环芳香族化合物(如 2,5-二甲基呋喃-3-酰氯)氧化机理的研究揭示了与氯原子反应的产物,突出了其在大气化学中的作用。该研究确定了主要产物,并提出了一个机制来解释观察到的主要反应产物,强调了在大气降解过程中的重要性 (Villanueva 等人,2009)。

由氯原子引发反应过程:专注于了解氯原子在海洋和沿海化学中的作用的研究包括与 2,5-二甲基呋喃的反应。它探讨了像 2,5-二甲基呋喃-3-酰氯这样的化合物的结构如何影响它们的反应性和大气影响 (Cabañas 等人,2005)。

化学传感和检测

- Fe3+ 和苦味酸的荧光化学传感器:一项新颖的研究探索了 2,5-二甲基呋喃衍生物作为荧光化学传感器,突出了它们在纳摩尔检测限内检测 Fe3+ 离子和苦味酸的潜力。该应用展示了 2,5-二甲基呋喃-3-酰氯衍生物在化学传感中的用途 (Shylaja 等人,2020)。

生物燃料的研究和开发

生物燃料 2,5-二甲基呋喃的开发:2,5-二甲基呋喃 (DMF) 作为一种有前途的生物燃料已进行了大量研究。研究考察了其制备方法、应用和燃烧特性,突出了其作为可再生燃料来源的潜力及其环境效益 (Qian 等人,2015)。

果糖到 2,5-二甲基呋喃的串联转化:一种创新方法展示了使用离子液体将果糖转化为 DMF,揭示了这种潜在生物燃料添加剂的有效且可持续的生产方法 (Zhu 等人,2019)。

5-羟甲基糠醛催化氢化为 DMF:这项研究强调了 5-羟甲基糠醛催化转化为 DMF,展示了非贵金属双金属催化剂在增强氢化过程和在温和条件下实现高产率中的作用 (Solanki & Rode,2019)。

安全和危害

“2,5-Dimethylfuran-3-carbonyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

The production of 2,5-dimethylfuran (DMF) from carbohydrate materials, which could alleviate the energy and environmental problems encountered presently, is a promising future direction . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .

属性

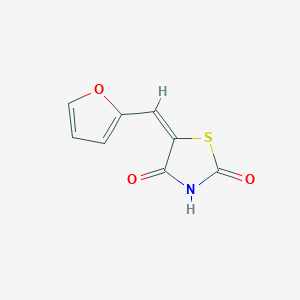

IUPAC Name |

2,5-dimethylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWORXZHVOUPMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

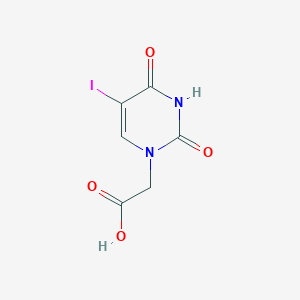

CC1=CC(=C(O1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370513 | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylfuran-3-carbonyl chloride | |

CAS RN |

50990-93-7 | |

| Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

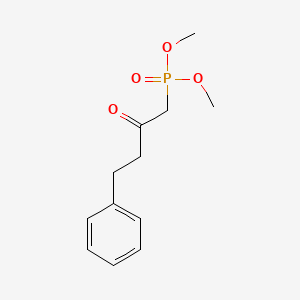

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

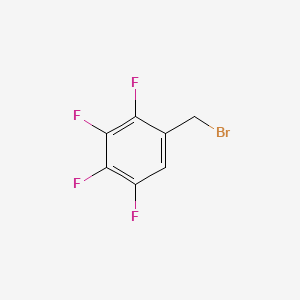

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)